4-(3,4-Difluorobenzyl)piperidin-4-ol
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Overview
Description
4-[(3,4-Difluorophenyl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 3,4-difluorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-difluorophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with 3,4-difluorobenzyl halides under basic conditions. One common method involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Difluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of 4-[(3,4-difluorophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(3,4-difluorophenyl)methyl]piperidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-Difluorophenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-difluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- **4-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
4-[(3,4-Difluorophenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the hydroxyl group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with varying activities.
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-1-9(7-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
FPSJJEXZJYXRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
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